Methanetriyltris(benzylcyanamide)

Description

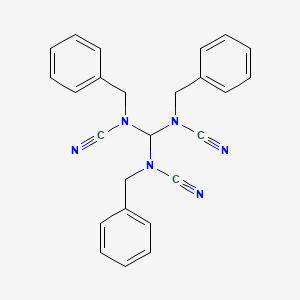

Methanetriyltris(benzylcyanamide) is a tri-substituted methane derivative with three benzylcyanamide groups. While specific studies on this compound are absent in the provided evidence, its structural analogs—cyanamide and calcium cyanamide—are well-documented. Cyanamide (NH₂CN) is a simple organic compound with a nitrile and amine group, widely used in agriculture and organic synthesis. Calcium cyanamide (CaCN₂), a derivative, serves as a soil fumigant and nitrogen fertilizer . Methanetriyltris(benzylcyanamide) likely shares reactivity with cyanamides, such as nitrogen release and coordination chemistry, but its unique benzyl-substituted structure may confer distinct solubility, stability, and biological activity.

Properties

CAS No. |

89026-69-7 |

|---|---|

Molecular Formula |

C25H22N6 |

Molecular Weight |

406.5 g/mol |

IUPAC Name |

benzyl-[bis[benzyl(cyano)amino]methyl]cyanamide |

InChI |

InChI=1S/C25H22N6/c26-19-29(16-22-10-4-1-5-11-22)25(30(20-27)17-23-12-6-2-7-13-23)31(21-28)18-24-14-8-3-9-15-24/h1-15,25H,16-18H2 |

InChI Key |

VBFUGAVFSBELDA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN(C#N)C(N(CC2=CC=CC=C2)C#N)N(CC3=CC=CC=C3)C#N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Key Properties of Cyanamide Derivatives

Key Comparisons

Structural Complexity: Cyanamide and calcium cyanamide are simple linear or ionic compounds.

Agricultural Utility: Calcium cyanamide is proven to reduce soil pathogens (e.g., strawberry anthracnose) by altering soil microbiota and enhancing bacterial network stability . Methanetriyltris(benzylcyanamide) may lack direct fumigant properties due to its bulky structure but could act as a slow-release nitrogen source.

Biosynthesis: Cyanamide is biosynthesized in plants from L-canavanine, a guanidine-containing amino acid .

Toxicity and Safety :

- Calcium cyanamide poses significant health risks (skin burns, respiratory issues) due to its reactivity with moisture . Methanetriyltris(benzylcyanamide) may exhibit lower acute toxicity due to benzyl group stabilization but could still act as a sensitizer.

Research Findings and Limitations

- Soil Microbiome Modulation: Calcium cyanamide application reduces pathogenic fungi (e.g., Colletotrichum spp.) by 40–60% in strawberry soils, correlating with increased bacterial diversity (Shannon index: 3.8 vs. 2.1 in control) .

- Synthetic Pathways: Cyanamide is produced industrially via ammonia and cyanogen chloride, while its plant biosynthesis involves enzymatic cleavage of L-canavanine . Methanetriyltris(benzylcyanamide) synthesis would likely require benzylcyanamide precursors and methane tri-substitution.

Q & A

Basic Research Questions

Q. What are the recommended protocols for synthesizing and characterizing methanetriyltris(benzylcyanamide) to ensure reproducibility?

- Methodological Answer : Synthesis should follow strict stoichiometric control, with detailed documentation of reagents (purity, supplier), reaction conditions (temperature, solvent, time), and purification methods (e.g., column chromatography, recrystallization). Characterization requires a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C), high-resolution mass spectrometry (HRMS), and Fourier-transform infrared (FTIR) spectroscopy. Physical properties (melting point, solubility) must be reported. Adhere to IUPAC guidelines for compound naming and ensure raw spectral data are archived for peer review .

Q. How should researchers design experiments to assess the stability of methanetriyltris(benzylcyanamide) under varying environmental conditions?

- Methodological Answer : Conduct accelerated stability studies under controlled pH, temperature, and light exposure. Use high-performance liquid chromatography (HPLC) to monitor degradation products over time. Include negative controls (e.g., inert atmosphere vs. ambient conditions) and replicate experiments to account for batch variability. Statistical analysis (e.g., ANOVA) should validate significance of degradation pathways .

Advanced Research Questions

Q. What experimental strategies can resolve contradictions in reported bioactivity data for methanetriyltris(benzylcyanamide across different microbial models?

- Methodological Answer : Perform comparative studies using standardized microbial strains (e.g., E. coli K-12, Bacillus subtilis 168) under identical growth conditions. Include dose-response assays (IC₅₀/EC₅₀ calculations) and orthogonal validation methods (e.g., metabolomic profiling, RNA-seq) to identify off-target effects. Reference canonical pathways (e.g., cyanamide detoxification via cyanamide hydratase) to contextualize species-specific responses . Publish raw datasets and analysis pipelines to enable meta-analyses .

Q. How can researchers optimize the use of methanetriyltris(benzylcyanamide in plant stress-response studies while minimizing confounding variables?

- Methodological Answer : Design factorial experiments with controlled variables (e.g., soil pH, nitrogen content) and randomized block designs to isolate compound effects. Pair transcriptomic data (e.g., RNA-seq) with metabolite profiling (LC-MS/MS) to correlate molecular responses with phenotypic outcomes (e.g., biomass, flowering rate). Use canonical variate analysis (CVA) to distinguish treatment-specific microbial community shifts, as demonstrated in cyanamide soil studies .

Q. What analytical approaches are critical for identifying degradation byproducts of methanetriyltris(benzylcyanamide in environmental matrices?

- Methodological Answer : Employ non-targeted screening via liquid chromatography-quadrupole time-of-flight (LC-QTOF) to detect unknown byproducts. Validate findings with isotopic labeling or synthetic standards. Include soil microcosm experiments to assess bioavailability and persistence, referencing phospholipid fatty acid (PLFA) analysis for microbial impact assessment .

Data Analysis and Interpretation

Q. How should researchers address discrepancies in spectroscopic data for methanetriyltris(benzylcyanamide across independent studies?

- Methodological Answer : Cross-validate spectra using multiple instruments and laboratories. Report solvent effects (e.g., DMSO vs. CDCl₃ in NMR) and calibration standards. Publish raw spectral files in supplementary materials for peer validation. For unresolved contradictions, conduct X-ray crystallography to confirm molecular structure .

Q. What statistical frameworks are appropriate for analyzing dose-dependent effects of methanetriyltris(benzylcyanamide in multi-omics studies?

- Methodological Answer : Apply mixed-effects models to account for biological and technical replicates. For multi-omics integration, use pathway enrichment analysis (e.g., KEGG, GO terms) and weighted gene co-expression networks (WGCNA). Reference ANOVA-based approaches from cyanamide plant studies to ensure rigor .

Tables for Reference

Table 1 : Key Analytical Techniques for Methanetriyltris(benzylcyanamide Characterization

Table 2 : Experimental Design Checklist for Bioactivity Studies

| Parameter | Recommendation | Rationale |

|---|---|---|

| Microbial Strains | Use ATCC-certified strains | Reduce inter-lab variability |

| Dose Range | Log-scale concentrations (1 nM–1 mM) | Capture full dose-response |

| Replicates | n ≥ 3 biological, 2 technical | Ensure statistical power |

| Controls | Vehicle + positive/negative controls | Isolate compound-specific effects |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.